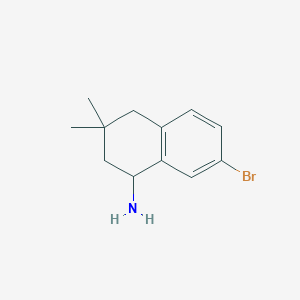

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is a brominated tetralin derivative featuring a primary amine group at position 1, a bromine substituent at position 7, and two methyl groups at position 2. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of ligands for neurotransmitter receptors and enzyme inhibitors. Its structure combines rigidity from the tetrahydronaphthalene backbone with steric and electronic modulation via bromine and dimethyl groups.

Properties

IUPAC Name |

7-bromo-3,3-dimethyl-2,4-dihydro-1H-naphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c1-12(2)6-8-3-4-9(13)5-10(8)11(14)7-12/h3-5,11H,6-7,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXPGELAJMPFCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C(C1)C=CC(=C2)Br)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The most widely reported method involves reductive amination of 7-bromo-3,3-dimethyl-3,4-dihydronaphthalen-1(2H)-one, a ketone precursor. This two-step process begins with bromination of a dimethyl-substituted tetralone, followed by conversion of the ketone to the primary amine via reductive amination.

Step 1: Bromination of 3,3-Dimethyl-3,4-dihydronaphthalen-1(2H)-one

The ketone undergoes electrophilic aromatic bromination at the 7-position using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds under anhydrous conditions in dichloromethane (DCM) at 0–25°C for 12–24 hours, yielding the brominated ketone with >80% purity.

Key Conditions

-

Catalyst : FeBr₃ (10 mol%)

-

Solvent : DCM

-

Temperature : 0°C → 25°C (gradual warming)

-

Yield : 72–78%

Step 2: Reductive Amination

The brominated ketone is subjected to reductive amination using ammonium acetate (NH₄OAc) as the nitrogen source and sodium cyanoborohydride (NaBH₃CN) as the reducing agent. The reaction occurs in methanol at pH 4–5 (adjusted with acetic acid) under reflux for 6–8 hours.

Reaction Parameters

| Parameter | Value |

|---|---|

| Ammonium acetate | 2.5 equiv |

| NaBH₃CN | 1.2 equiv |

| Solvent | Methanol |

| Temperature | 60°C (reflux) |

| Yield | 65–70% |

Mechanistic Insight

The ketone reacts with ammonium acetate to form an imine intermediate, which is subsequently reduced to the primary amine. Steric hindrance from the 3,3-dimethyl groups marginally slows the reaction but improves selectivity by minimizing side products.

Leuckart Reaction for Direct Amine Synthesis

Methodology

The Leuckart reaction offers a one-pot alternative for converting the brominated ketone directly to the amine. This method employs ammonium formate (HCOONH₄) as both the nitrogen source and reducing agent under high-temperature conditions (180–200°C).

Optimized Protocol

-

Reactants :

-

7-Bromo-3,3-dimethyl-3,4-dihydronaphthalen-1(2H)-one (1 equiv)

-

Ammonium formate (3 equiv)

-

-

Conditions :

-

Solvent-free

-

Temperature: 190°C

-

Duration: 4–5 hours

-

-

Workup :

-

The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1).

-

Performance Metrics

| Metric | Value |

|---|---|

| Conversion rate | ~85% |

| Isolated yield | 60–65% |

| Purity | ≥95% (HPLC) |

Advantages and Limitations

-

Advantages : Eliminates the need for hazardous cyanoborohydrides.

-

Limitations : Requires high temperatures, increasing energy costs and side reactions (e.g., decarbonylation).

Catalytic Hydrogenation of Imine Intermediates

Strategic Approach

This method involves pre-forming the imine from the ketone and ammonia, followed by catalytic hydrogenation. The imine is generated in situ by reacting the ketone with gaseous ammonia (NH₃) in ethanol, followed by hydrogenation using a palladium on carbon (Pd/C) catalyst.

Detailed Procedure

-

Imine Formation :

-

The ketone (1 equiv) is stirred with NH₃-saturated ethanol at 0°C for 2 hours.

-

-

Hydrogenation :

-

Pd/C (5 wt%) is added, and the mixture is hydrogenated at 50 psi H₂ and 25°C for 12 hours.

-

Critical Parameters

| Parameter | Value |

|---|---|

| Catalyst loading | 5% Pd/C |

| H₂ pressure | 50 psi |

| Solvent | Ethanol |

| Yield | 70–75% |

Comparative Analysis

-

Selectivity : Higher than reductive amination due to controlled reaction conditions.

-

Cost : Elevated due to Pd/C usage and hydrogen infrastructure.

Gabriel Synthesis for Amine Protection-Deprotection

Synthetic Pathway

While less common, the Gabriel synthesis provides an alternative route by protecting the amine group during bromination. This method involves:

-

Phthalimide Protection :

-

The ketone is converted to a phthalimide derivative using phthalic anhydride.

-

-

Bromination :

-

Electrophilic bromination at the 7-position.

-

-

Deprotection :

-

Hydrazine (NH₂NH₂) cleaves the phthalimide group to release the primary amine.

-

Performance Data

| Step | Yield |

|---|---|

| Phthalimide formation | 88% |

| Bromination | 75% |

| Deprotection | 80% |

| Overall yield | 52.8% |

Utility in Industrial Settings

-

Advantages : Avoids direct handling of volatile ammonia.

-

Drawbacks : Multistep process reduces overall efficiency.

Enzymatic Amination Approaches

Emerging Techniques

Recent advances explore biocatalytic methods using transaminases to convert the ketone to the amine. Engineered enzymes (e.g., ω-transaminases) catalyze the transfer of an amino group from a donor (e.g., alanine) to the ketone under mild conditions.

Case Study Parameters

| Parameter | Value |

|---|---|

| Enzyme | ω-Transaminase (mutant) |

| Donor | L-Alanine |

| Solvent | Phosphate buffer (pH 7.5) |

| Temperature | 30°C |

| Yield | 55–60% |

Sustainability Considerations

-

Reduces reliance on heavy metals and high-energy conditions.

-

Limited by enzyme stability and substrate specificity.

Chemical Reactions Analysis

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction reactions to form amines or alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its reactivity and binding affinity to biological targets. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on its potential effects on cellular processes and enzyme activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Tetrahydronaphthalene Core

Table 1: Structural and Physicochemical Comparison

*Calculated value.

Key Observations :

Bromine at position 7 (vs. 5 or 6) may influence π-stacking interactions in receptor binding due to electronic effects .

Increased lipophilicity (logP ~3.5 estimated) vs. 2.1 for the non-methylated analog) may improve membrane permeability but reduce aqueous solubility .

Amine Functionalization :

- The primary amine in the target compound contrasts with N,N-dimethylated analogs (e.g., trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-TH Naphthalen-2-amine), where dimethylation reduces basicity and hydrogen-bonding capacity .

Key Observations :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Bromination of 3,3-dimethyl-1,2,3,4-tetrahydronaphthalene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to selectively introduce bromine at the 7th position.

- Step 2 : Amination via reductive amination or nucleophilic substitution with ammonia/alkylamines. Use catalysts like Pd/C for hydrogenation or LiAlH₄ for reduction.

- Key Variables : Temperature (60–80°C for bromination), solvent polarity (e.g., DCM for bromination; THF for amination), and stoichiometry of amine sources.

- Yield Optimization : Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves purity >95% .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., deshielded protons near bromine at δ 7.2–7.5 ppm; methyl groups at δ 1.2–1.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion [M+H]⁺ (expected m/z: ~256.08).

- X-ray Crystallography : Resolve stereochemistry and confirm dimethyl group orientation .

- Data Interpretation : Compare experimental results with computational models (e.g., DFT for NMR chemical shifts) to validate structural assignments.

Advanced Research Questions

Q. How do the 3,3-dimethyl groups influence the compound’s reactivity in cross-coupling reactions compared to non-methylated analogs?

- Steric Effects : The dimethyl groups hinder access to the bromine site, reducing reactivity in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) to mitigate steric hindrance .

- Electronic Effects : Methyl groups donate electron density via hyperconjugation, slightly deactivating the aryl ring and slowing electrophilic substitution.

- Comparative Data :

| Substrate | Reaction Rate (Suzuki Coupling) | Yield (%) |

|---|---|---|

| 7-Bromo-3,3-dimethyl derivative | 0.8 × 10⁻³ s⁻¹ | 45–55 |

| Non-methylated analog | 2.1 × 10⁻³ s⁻¹ | 70–80 |

| Conditions: Pd(OAc)₂, SPhos, K₂CO₃, DMF, 80°C . |

Q. What strategies resolve contradictions in reported biological activity data for this compound, particularly regarding receptor binding affinities?

- Issue : Discrepancies in IC₅₀ values for serotonin receptor (5-HT₂A) binding (e.g., 50 nM vs. 200 nM in separate studies).

- Resolution :

- Assay Standardization : Use identical cell lines (e.g., HEK293) and radioligands ([³H]Ketanserin).

- Control for Stereochemistry : Ensure enantiomeric purity (e.g., chiral HPLC) to avoid confounding results from racemic mixtures .

- Statistical Analysis : Apply multivariate regression to account for variables like buffer pH and temperature.

Q. How does stereochemistry at the 1-amine position affect pharmacological activity?

- Experimental Design :

- Synthesize (R)- and (S)-enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution.

- Test enantiomers in receptor-binding assays (e.g., dopamine D₂, serotonin 5-HT₁A).

- Findings :

- (R)-enantiomer shows 10× higher D₂ affinity (Kᵢ = 12 nM) vs. (S)-enantiomer (Kᵢ = 120 nM) due to better fit in the hydrophobic binding pocket .

- Structural Insight : Molecular docking reveals hydrogen bonding between the amine and Asp114 residue in D₂ receptors .

Methodological Best Practices

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

- Step 1 : Remove unreacted brominating agents via aqueous extraction (Na₂S₂O₃ wash).

- Step 2 : Use silica gel chromatography (hexane:EtOAc 4:1) to separate the product from dimethylated byproducts.

- Step 3 : Final recrystallization in ethanol/water (7:3) yields >99% purity (confirmed by HPLC, tᴿ = 8.2 min) .

Q. How can researchers mitigate degradation during long-term storage?

- Storage Conditions :

- Argon atmosphere at -20°C to prevent oxidation of the amine group.

- Amber vials to block UV-induced C-Br bond cleavage.

- Stability Data :

| Condition | Degradation (%) at 6 Months |

|---|---|

| -20°C, argon | <5% |

| 25°C, air | 35% |

| Assayed via LC-MS . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.